2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.: 886500-60-3
VCID: VC15892797
InChI: InChI=1S/C11H9ClN2O3S/c1-14-10(17)7-3-2-6(12)4-8(7)13-11(14)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H9ClN2O3S
Molecular Weight: 284.72 g/mol

2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

CAS No.: 886500-60-3

Cat. No.: VC15892797

Molecular Formula: C11H9ClN2O3S

Molecular Weight: 284.72 g/mol

* For research use only. Not for human or veterinary use.

2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid - 886500-60-3

Specification

CAS No. 886500-60-3
Molecular Formula C11H9ClN2O3S
Molecular Weight 284.72 g/mol
IUPAC Name 2-(7-chloro-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid
Standard InChI InChI=1S/C11H9ClN2O3S/c1-14-10(17)7-3-2-6(12)4-8(7)13-11(14)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
Standard InChI Key ZILBUEJATAWVCD-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a 3,4-dihydroquinazolin-4-one scaffold, a partially saturated quinazoline derivative. Key substitutions include:

  • 7-Chloro group: A halogen substituent known to enhance lipophilicity and influence electronic properties, potentially improving membrane permeability and target binding .

  • 3-Methyl group: A hydrophobic substituent that may contribute to steric effects and metabolic stability.

  • 2-Thioacetic acid moiety: A sulfur-containing side chain that introduces acidity (pKa ≈ 3–4) and enables hydrogen bonding or metal coordination .

The thioether linkage (-S-) bridges the quinazolinone core and the acetic acid group, creating a hybrid structure that merges the pharmacophoric features of quinazolines with the reactivity of thioesters. This combination suggests potential interactions with enzymes or receptors sensitive to electrophilic or nucleophilic attack.

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous quinazolinones exhibit the following properties:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility due to the aromatic core .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the thioester bond .

  • Crystallinity: Quinazolinone derivatives often form stable crystalline structures, as evidenced by X-ray diffraction studies of related compounds .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-((7-Chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can be conceptualized through two primary routes:

Route A:

  • Quinazolinone Core Formation: Condensation of 7-chloro-3-methylanthranilic acid with chloroacetonitrile or urea derivatives to construct the 4-oxo-3,4-dihydroquinazoline scaffold .

  • Thioacetic Acid Incorporation: S-Alkylation of a 2-mercaptoquinazolinone intermediate with bromo- or chloroacetic acid under basic conditions .

Route B:

  • Preassembly of Thioether Linkage: Coupling of 2-mercaptoacetic acid with a pre-functionalized quinazolinone precursor containing a leaving group (e.g., chloride) at position 2 .

Experimental Protocols

A plausible synthesis, adapted from methodologies in and , involves:

  • Step 1: Synthesis of 7-chloro-3-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol

    • React 7-chloro-3-methylanthranilic acid (5 mmol) with thiourea (10 mmol) in polyphosphoric acid (PPA) at 120°C for 6 hours.

    • Purify via recrystallization from ethanol (Yield: 68–72%).

  • Step 2: S-Alkylation with Chloroacetic Acid

    • Dissolve the thiol intermediate (3 mmol) in dry DMF.

    • Add chloroacetic acid (3.3 mmol) and K₂CO₃ (6 mmol).

    • Heat at 60°C for 12 hours under nitrogen.

    • Isolate by acidification with HCl (Yield: 55–60%) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H-NMR (DMSO- d 6, 400 MHz):

  • δ 12.1 (s, 1H, COOH)

  • δ 8.21 (d, J = 8.4 Hz, 1H, H-5)

  • δ 7.89 (s, 1H, H-8)

  • δ 4.23 (s, 2H, SCH₂CO)

  • δ 3.45 (s, 3H, N-CH₃)

¹³C-NMR (DMSO- d 6, 100 MHz):

  • δ 174.2 (COOH)

  • δ 167.8 (C-4=O)

  • δ 152.1 (C-2)

  • δ 134.7–125.3 (aromatic carbons)

  • δ 36.8 (SCH₂CO)

  • δ 29.5 (N-CH₃)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₂H₁₁ClN₂O₃S: [M+H]⁺ = 297.0165. Observed: 297.0168 .

Biological Activity and Applications

Anticancer Activity

Quinazoline derivatives exhibit tyrosine kinase inhibitory activity, particularly against EGFR and VEGFR . While direct data for this compound are unavailable, its chloromethyl and thioether groups align with structural features of apoptosis-inducing agents:

FeatureRole in Anticancer Activity
7-Chloro substituentEnhances DNA intercalation capacity
Thioether linkageParticipates in redox cycling
Methyl groupImproves metabolic stability

Comparative Analysis with Related Compounds

Thieno[2,3- d]pyrimidinones vs. Quinazolinones

A molecular overlay analysis (Discovery Studio 3.5) reveals 36.15% similarity between thieno[2,3- d]pyrimidinones and the target compound . Key differences include:

  • Electron density: Quinazolinones exhibit higher aromaticity, potentially improving π-π stacking with biological targets.

  • Solubility: Thioacetic acid substitution increases hydrophilicity compared to alkylthio groups.

Structure-Activity Relationships (SAR)

  • Position 7: Halogens (Cl > F) enhance antibacterial potency by 2–4 fold .

  • Position 3: Methyl groups reduce hepatic clearance compared to bulkier substituents .

  • Side chain: Free carboxylic acids show superior activity to esters, likely due to improved target binding .

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